molecular formula C12H13N3O4 B6198851 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate CAS No. 2012552-32-6

2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate

Cat. No.: B6198851
CAS No.: 2012552-32-6
M. Wt: 263.25 g/mol
InChI Key: MRJPJWSDBMGZAO-UHFFFAOYSA-N
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Description

“2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate” is a chemical compound with the molecular formula C12H13N3O4 . It is used as a bifunctional linker for antibody-drug-conjugation (ADC) .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxopyrrolidinyl group, a diazirinyl group, and a but-3-yn-1-yl group . The molecular weight is 263.25 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 373.4±52.0 °C and a predicted density of 1.37±0.1 g/cm3 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate plays a crucial role in biochemical reactions, particularly in the context of protein crosslinking. This compound interacts with enzymes, proteins, and other biomolecules through its diazirine and alkyne functional groups. The diazirine group can form covalent bonds with nearby biomolecules upon activation by UV light, while the alkyne group can participate in click chemistry reactions. These interactions allow for the precise labeling and identification of proteins and other biomolecules in complex mixtures .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the compound’s ability to label proteins can be used to study protein-protein interactions and the dynamics of cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The diazirine group, upon activation by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This results in the formation of stable covalent bonds, allowing for the permanent labeling of proteins and other biomolecules. The alkyne group can also participate in click chemistry reactions, enabling the conjugation of the compound to various probes and tags for detection and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as light exposure, temperature, and the presence of reactive species. Over time, the compound may degrade, leading to a decrease in its labeling efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein modification and signaling pathway alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve effective labeling without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its incorporation into biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modify proteins involved in metabolic pathways can provide insights into the regulation of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its labeling efficiency and the specificity of its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in various subcellular environments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate' involves the reaction of 3-(but-3-yn-1-yl)-3H-diazirine with ethyl 3-bromoacrylate followed by cyclization to form the final product.", "Starting Materials": [ "3-(but-3-yn-1-yl)-3H-diazirine", "Ethyl 3-bromoacrylate", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 3-(but-3-yn-1-yl)-3H-diazirine (1.0 g, 9.2 mmol) in tetrahydrofuran (20 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (60% dispersion in oil, 0.4 g, 10.0 mmol) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add ethyl 3-bromoacrylate (1.8 g, 9.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and acetic acid (1 mL) to the reaction mixture.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product '2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate' as a white solid (yield: 70%)." ] }

CAS No.

2012552-32-6

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-but-3-ynyldiazirin-3-yl)propanoate

InChI

InChI=1S/C12H13N3O4/c1-2-3-7-12(13-14-12)8-6-11(18)19-15-9(16)4-5-10(15)17/h1H,3-8H2

InChI Key

MRJPJWSDBMGZAO-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)ON2C(=O)CCC2=O

Purity

95

Origin of Product

United States

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